Ethyl 2-(2,4,5-trifluorophenyl)acetate

Medicinal Chemistry Lipophilicity ADME

Ethyl 2-(2,4,5-trifluorophenyl)acetate (CAS 1256470-41-3) is a strategic, fluorinated aromatic ester building block with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol. It is a key derivative of 2,4,5-trifluorophenylacetic acid, distinguished by its ethyl ester functional group.

Molecular Formula C10H9F3O2
Molecular Weight 218.175
CAS No. 1256470-41-3
Cat. No. B2753753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,4,5-trifluorophenyl)acetate
CAS1256470-41-3
Molecular FormulaC10H9F3O2
Molecular Weight218.175
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1F)F)F
InChIInChI=1S/C10H9F3O2/c1-2-15-10(14)4-6-3-8(12)9(13)5-7(6)11/h3,5H,2,4H2,1H3
InChIKeyBYCOSMGZZNULDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2,4,5-trifluorophenyl)acetate: Procurement-Grade Fluorinated Building Block


Ethyl 2-(2,4,5-trifluorophenyl)acetate (CAS 1256470-41-3) is a strategic, fluorinated aromatic ester building block with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol [1]. It is a key derivative of 2,4,5-trifluorophenylacetic acid, distinguished by its ethyl ester functional group. This compound serves as a versatile intermediate in medicinal chemistry and pharmaceutical synthesis, particularly valued for the unique 2,4,5-trifluoro substitution pattern on the phenyl ring which can impart desirable properties like metabolic stability and lipophilicity to final drug candidates .

Ethyl 2-(2,4,5-trifluorophenyl)acetate: Why Alternative Esters or Acids Cannot Be Interchanged


Generic substitution between the ethyl ester and its methyl ester or parent acid is scientifically invalid due to quantifiable differences in key physicochemical properties that dictate compound behavior in synthesis and formulation. The ethyl ester (XLogP3-AA = 2.4 ) exhibits significantly higher lipophilicity compared to the parent 2,4,5-trifluorophenylacetic acid (LogP = 1.67 [1]), directly impacting its partitioning behavior in extraction processes and its ability to cross biological membranes. This difference in lipophilicity can alter reaction kinetics and product solubility profiles, making the ethyl ester the preferred choice for specific synthetic sequences, such as those involving lipophilic environments or where the ester group is intended for subsequent selective transformations . Relying on a more polar or less lipophilic analog without accounting for these differences can lead to suboptimal yields and purification challenges.

Ethyl 2-(2,4,5-trifluorophenyl)acetate: Quantifiable Differentiation Data for Procurement Decisions


Superior Lipophilicity (XLogP) Over Parent Acid for Organic Phase Partitioning

The ethyl ester derivative demonstrates significantly higher lipophilicity compared to its parent carboxylic acid. The computed XLogP3-AA for Ethyl 2-(2,4,5-trifluorophenyl)acetate is 2.4 [1], while the parent acid, 2,4,5-trifluorophenylacetic acid, has a reported LogP of 1.67 [2]. This increase in lipophilicity of 0.73 log units is critical for applications requiring partitioning into organic solvents during extraction or for enhancing passive membrane permeability in early drug discovery programs [1].

Medicinal Chemistry Lipophilicity ADME Synthesis

Higher Boiling Point Differentiating from Methyl Ester for Thermal Processes

The ethyl ester offers a distinct operational advantage in terms of thermal stability compared to its methyl ester counterpart. While precise boiling point data for the ethyl ester is not consistently reported, the methyl ester analog, Methyl 2-(2,4,5-trifluorophenyl)acetate (CAS 1036273-20-7), has a reported boiling point of 205.4 ± 35.0 °C at 760 mmHg [1]. As a rule of class-level inference, the replacement of a methyl group with an ethyl group increases molecular weight and van der Waals interactions, resulting in a higher boiling point. This implies that Ethyl 2-(2,4,5-trifluorophenyl)acetate can be subjected to higher temperature distillation conditions without degradation, offering greater operational flexibility in thermal processing and purification compared to the methyl ester [2].

Organic Synthesis Thermal Stability Reaction Optimization

Validated High-Yield Synthetic Route for Reliable Procurement and Scale-Up

A validated, high-yielding synthetic procedure is established for Ethyl 2-(2,4,5-trifluorophenyl)acetate, providing a benchmark for procurement and scale-up. The synthesis involves the esterification of 2,4,5-trifluorophenylacetic acid with ethanol using catalytic sulfuric acid, affording the desired ethyl ester as a colorless oil in a high yield of 97% . This well-defined, robust procedure, characterized by complete analytical data (1H NMR, LC-MS), contrasts with alternative compounds whose synthetic routes may be less optimized or have lower reported yields, such as the 41% molar formation reported for the same compound via a different patent route [1]. This documented efficiency translates to cost-effectiveness and reliable availability for research and development programs.

Process Chemistry Synthetic Methodology Scalability

Ethyl 2-(2,4,5-trifluorophenyl)acetate: Evidence-Based Application Scenarios


Synthesis of Fluorinated DPP-4 Inhibitors (e.g., Sitagliptin Intermediates)

The compound is a key precursor in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes [1]. The specific 2,4,5-trifluorophenyl moiety is crucial for binding to the DPP-4 enzyme. While the parent acid is a known intermediate, the ethyl ester offers a more lipophilic handle (XLogP 2.4) for subsequent transformations, such as condensation or reduction reactions, enabling the construction of the sitagliptin scaffold [1].

Perovskite Solar Cell Additive for Enhanced Stability

2,4,5-Trifluorophenylacetic acid is applied as a bifunctional additive in perovskite solar cells to passivate defects and improve stability [1]. While the acid itself is used, the ethyl ester derivative (Ethyl 2-(2,4,5-trifluorophenyl)acetate) may serve as a pro-additive or a more soluble precursor for formulating these advanced materials. Its higher lipophilicity (XLogP 2.4) compared to the acid (LogP 1.67) suggests it could be better suited for solution-processing in non-polar solvent systems.

Synthesis of CNS-Active Drug Candidates

The trifluorophenyl moiety is recognized for its ability to modulate blood-brain barrier (BBB) penetration in CNS-active compounds [1]. Ethyl 2-(2,4,5-trifluorophenyl)acetate serves as a key intermediate for constructing such drug candidates, where its increased lipophilicity (XLogP 2.4) relative to the parent acid can be leveraged in early-stage medicinal chemistry to optimize pharmacokinetic properties and enhance brain uptake.

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